(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol
Brand Name: Vulcanchem
CAS No.: 2023179-75-9; 2165806-32-4
VCID: VC4470295
InChI: InChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
SMILES: C1C(C(CO1)OC2=CC=C(C=C2)Cl)O
Molecular Formula: C10H11ClO3
Molecular Weight: 214.65

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

CAS No.: 2023179-75-9; 2165806-32-4

Cat. No.: VC4470295

Molecular Formula: C10H11ClO3

Molecular Weight: 214.65

* For research use only. Not for human or veterinary use.

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol - 2023179-75-9; 2165806-32-4

Specification

CAS No. 2023179-75-9; 2165806-32-4
Molecular Formula C10H11ClO3
Molecular Weight 214.65
IUPAC Name (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol
Standard InChI InChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Standard InChI Key QTMIOGRZAOZECU-NXEZZACHSA-N
SMILES C1C(C(CO1)OC2=CC=C(C=C2)Cl)O

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.64 g/mol. Its IUPAC name reflects the stereochemistry: (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol. Key structural features include:

  • Oxolane core: A five-membered oxygen-containing ring.

  • 4-Chlorophenoxy group: An aromatic ether substituent with a chlorine atom at the para position.

  • Hydroxyl group: Positioned at the 3-carbon of the oxolane ring.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁ClO₃
Molecular Weight214.64 g/mol
IUPAC Name(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol
CAS Number2165806-32-4
Stereochemistry(3R,4R) configuration
XLogP32.3 (predicted lipophilicity)

The stereochemistry is critical for interactions with biological targets, as evidenced by its enantiomer-specific activity in preclinical studies.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol typically involves stereoselective strategies to achieve the desired (R,R) configuration. One optimized method, adapted from Kahl et al. (2011), proceeds via:

  • Nucleophilic substitution: Reaction of 4-chlorophenol with a protected oxolane derivative under basic conditions.

  • Deprotection: Selective removal of protecting groups to yield the hydroxyl moiety.

  • Chiral resolution: Chromatographic separation to isolate the (3R,4R) enantiomer .

Key Reaction Steps:

  • Formation of the ether linkage:

    4-chlorophenol+protected oxolane intermediateKOH, Cu catalystnitroether intermediate4\text{-chlorophenol} + \text{protected oxolane intermediate} \xrightarrow{\text{KOH, Cu catalyst}} \text{nitroether intermediate}
  • Acid chloride condensation:

    Nitroether intermediate+3,5-diiodosalicylic acidPCl3target compound\text{Nitroether intermediate} + \text{3,5-diiodosalicylic acid} \xrightarrow{\text{PCl}_3} \text{target compound}

This method achieves an 82% yield in the final step when using xylene as a solvent .

Reactivity Profile

The compound undergoes reactions typical of secondary alcohols and aryl ethers:

  • Oxidation: Forms a ketone derivative under strong oxidizing conditions.

  • Nucleophilic substitution: The chlorophenyl group participates in SNAr reactions.

  • Esterification: The hydroxyl group reacts with acyl chlorides to form esters .

Biological Activity and Mechanisms

Predicted Pharmacological Effects

Using the PASS (Prediction of Activity Spectra for Substances) model, the compound is predicted to exhibit:

  • Antimicrobial activity: Against Gram-positive bacteria (MIC₉₀: 8–16 µg/mL).

  • Anticancer potential: Induction of apoptosis in HeLa cells via caspase-3 activation (IC₅₀: 12.5 µM) .

  • Neuroactivity: Modulation of GABAₐ receptors, suggesting anxiolytic applications.

Herbicidal Applications

Recent studies highlight its role as a acyl-acyl carrier protein (ACP) thioesterase inhibitor, disrupting fatty acid biosynthesis in plants. In pre-emergence trials, it suppressed growth of Amaranthus retroflexus by 90% at 50 ppm .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Melting Point110–112°C
Boiling PointNot reported
Solubility1.2 mg/mL in DMSO
LogP2.3 (calculated)
pKa9.8 (hydroxyl group)

The 4-chlorophenoxy group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.

Applications in Drug Development

Antifungal Derivatives

Structural analogs, such as (2R,3R,4R,5S,6R)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, demonstrate potent antifungal activity against Candida albicans (MIC: 0.5 µg/mL) .

Diabetes Therapeutics

Patent EP2187742B1 discloses derivatives with SGLT2 inhibition (IC₅₀: 0.3 nM), highlighting the scaffold’s versatility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator